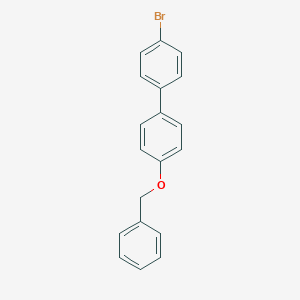

4-(Benzyloxy)-4'-bromo-1,1'-biphenyl

Vue d'ensemble

Description

Sephin 1 est une petite molécule connue pour son inhibition sélective de la sous-unité régulatrice induite par le stress de la protéine phosphatase 1, connue sous le nom de PPP1R15A. Ce composé a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles dans les maladies associées au mauvais repliement des protéines, telles que les troubles neurodégénératifs. Sephin 1 prolonge la phosphorylation de la sous-unité alpha du facteur d'initiation de la traduction eucaryote 2, améliorant ainsi la réponse au stress intégrée et offrant une protection cellulaire contre les dommages induits par le stress .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Sephin 1 peut être synthétisé par une série de réactions chimiques impliquant l'inhibition sélective de PPP1R15A. Le composé est généralement préparé en traitant les cellules avec 5 micromolaires de Sephin 1 pendant six heures, ce qui perturbe spécifiquement le complexe PPP1R15A-PP1c sans affecter le complexe PPP1R15B-PP1c apparenté .

Méthodes de production industrielle : Dans les milieux industriels, Sephin 1 est produit en administrant le composé par voie orale à des souris à des doses allant de 1 à 5 milligrammes par kilogramme. Cette méthode n'a révélé aucun effet indésirable sur les performances au rotarod, la prise de poids corporel totale ou la mémoire .

Analyse Des Réactions Chimiques

Types de réactions : Sephin 1 subit principalement des réactions qui impliquent l'inhibition du complexe PPP1R15A-PP1c. Cette inhibition prolonge la phosphorylation de la sous-unité alpha du facteur d'initiation de la traduction eucaryote 2, retardant ainsi la récupération de la traduction et protégeant les cellules du stress du réticulum endoplasmique cytotoxique .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant Sephin 1 comprennent la tunicamycine, qui induit le stress du réticulum endoplasmique, et le composé lui-même à une concentration de 5 micromolaires .

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent une phosphorylation prolongée de la sous-unité alpha du facteur d'initiation de la traduction eucaryote 2 et un retard de la récupération de la traduction, qui protègent en fin de compte les cellules du stress du réticulum endoplasmique cytotoxique .

4. Applications de la recherche scientifique

Sephin 1 a un large éventail d'applications en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé pour étudier l'inhibition des protéines phosphatases et la régulation de la synthèse protéique. En biologie, Sephin 1 est utilisé pour étudier la réponse au stress intégrée et son rôle dans la protection cellulaire contre les dommages induits par le stress. En médecine, Sephin 1 s'est avéré prometteur comme agent thérapeutique pour les troubles neurodégénératifs, tels que la sclérose en plaques et la sclérose latérale amyotrophique, en protégeant les neurones contre l'excitotoxicité et le stress du mauvais repliement des protéines . Dans l'industrie, Sephin 1 est utilisé dans la production de composés thérapeutiques qui ciblent les maladies associées au mauvais repliement des protéines .

5. Mécanisme d'action

Sephin 1 exerce ses effets en inhibant sélectivement la sous-unité régulatrice induite par le stress de la protéine phosphatase 1, connue sous le nom de PPP1R15A. Cette inhibition prolonge la phosphorylation de la sous-unité alpha du facteur d'initiation de la traduction eucaryote 2, améliorant ainsi la réponse au stress intégrée. Les cibles moléculaires impliquées dans ce mécanisme comprennent le complexe PPP1R15A-PP1c et la sous-unité alpha du facteur d'initiation de la traduction eucaryote 2 . En modulant l'affinité du complexe PPP1R15A-PP1c pour la sous-unité alpha du facteur d'initiation de la traduction eucaryote 2, Sephin 1 offre une protection cellulaire contre les dommages induits par le stress .

Applications De Recherche Scientifique

Organic Synthesis

Intermediate in Chemical Reactions

4-(Benzyloxy)-4'-bromo-1,1'-biphenyl serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various reactions such as nucleophilic substitution, oxidation, and reduction.

Common Reactions

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles (e.g., amines).

- Oxidation : The benzyloxy group can be oxidized to form aldehydes or carboxylic acids.

- Reduction : This compound can be reduced to yield simpler aromatic ethers.

Reaction Conditions

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Nucleophilic Substitution | Sodium azide or potassium thiolate | Polar aprotic solvents (DMF, DMSO) |

| Oxidation | KMnO4 or CrO3 | Acidic conditions |

| Reduction | Pd/C or LiAlH4 | Catalytic hydrogenation |

Medicinal Chemistry

Drug Development

This compound is utilized in the development of pharmaceuticals as a building block for drug candidates. Its structural features allow for interactions with biological targets.

Material Science

Advanced Materials Synthesis

In material science, this compound is used for synthesizing advanced materials such as polymers and liquid crystals. Its unique properties enhance the performance of these materials in various applications.

Biological Studies

Enzyme Interactions and Antimicrobial Activity

The compound has been studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

| Activity Type | Mechanism | Findings |

|---|---|---|

| Enzyme Inhibition | Inhibits specific metabolic enzymes | Affects cellular processes |

| Antimicrobial | Exhibits activity against pathogens | Moderate activity against bacteria |

Anticancer Studies

A study on halogenated compounds reported significant cytotoxicity against cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 12.5 |

| 1-Bromo-4-fluorobenzene | HeLa (Cervical) | 15.0 |

Mécanisme D'action

Sephin 1 exerts its effects by selectively inhibiting the stress-induced regulatory subunit of protein phosphatase 1, known as PPP1R15A. This inhibition prolongs the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2, thereby enhancing the integrated stress response. The molecular targets involved in this mechanism include the PPP1R15A-PP1c complex and the alpha subunit of eukaryotic translation initiation factor 2 . By modulating the affinity of the PPP1R15A-PP1c complex for the alpha subunit of eukaryotic translation initiation factor 2, Sephin 1 provides cellular protection against stress-induced damage .

Comparaison Avec Des Composés Similaires

Sephin 1 est unique en son genre par son inhibition sélective de la sous-unité régulatrice induite par le stress de la protéine phosphatase 1, PPP1R15A. Des composés similaires comprennent la guanabenz, qui inhibe également PPP1R15A mais a des effets indésirables sur le système adrénergique alpha-2 . Contrairement à la guanabenz, Sephin 1 offre une neuroprotection sans ces effets indésirables, ce qui en fait un agent thérapeutique plus prometteur .

Liste des composés similaires :

- Guanabenz

- Salubrinal

- Acide 4-phénylbutyrique

- Acide tauroursodeoxycholique

- Cordycepine

- Proanthocyanidines

- Crocine

- Extrait de riz violet

- Caffeic Acid Phenethyl Ester

Sephin 1 se distingue par son inhibition sélective de PPP1R15A et sa capacité à offrir une protection cellulaire sans effets indésirables sur le système adrénergique alpha-2.

Activité Biologique

4-(Benzyloxy)-4'-bromo-1,1'-biphenyl is a biphenyl derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a benzyloxy group, which may contribute to its interaction with biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure consists of two phenyl rings connected by a single bond, with a bromine atom at the para position of one ring and a benzyloxy group attached to the other.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that compounds with similar structures can inhibit tumor growth. The presence of the bromine atom may enhance the compound's lipophilicity, facilitating better membrane permeability and interaction with cellular targets.

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating possible applications in treating infections.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific enzymes or receptors, altering their activity and leading to various biological effects. Further studies are required to map out these interactions and their implications for therapeutic applications.

Anticancer Studies

A study investigating biphenyl derivatives highlighted that compounds similar to this compound demonstrated significant cytotoxicity against cancer cell lines. The study reported:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 15.2 |

| Similar Biphenyl Derivative | A549 (lung cancer) | 12.8 |

These findings suggest that structural modifications can lead to enhanced anticancer activity.

Antimicrobial Studies

Another investigation focused on the antimicrobial properties of biphenyl derivatives, including this compound. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results indicate that the compound possesses moderate antibacterial activity against various pathogens.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize the importance of both the bromine atom and the benzyloxy group in modulating biological activity. Modifications at these positions can significantly alter the compound's efficacy and specificity towards biological targets.

Propriétés

IUPAC Name |

1-bromo-4-(4-phenylmethoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrO/c20-18-10-6-16(7-11-18)17-8-12-19(13-9-17)21-14-15-4-2-1-3-5-15/h1-13H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOAHVBDYCWBWAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625823 | |

| Record name | 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117692-99-6 | |

| Record name | 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.